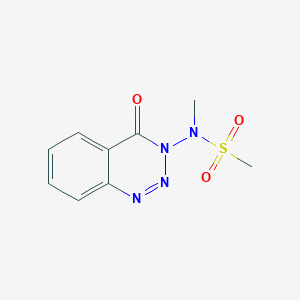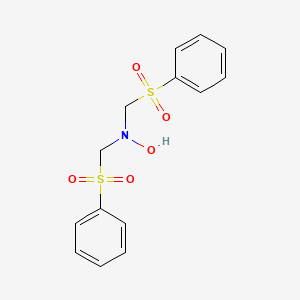
N,N-bis(benzenesulfonylmethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(benzenesulfonylmethyl)hydroxylamine is a chemical compound known for its unique structure and versatile applications in various fields of scientific research. This compound is characterized by the presence of two benzenesulfonyl groups attached to a hydroxylamine moiety, making it a valuable reagent in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(benzenesulfonylmethyl)hydroxylamine typically involves the reaction of benzenesulfonyl chloride with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(benzenesulfonylmethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include sulfonyl derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-bis(benzenesulfonylmethyl)hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl and amine derivatives.
Biology: This compound is used in biochemical studies to investigate the role of sulfonyl groups in biological systems.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-bis(benzenesulfonylmethyl)hydroxylamine involves its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of the benzenesulfonyl groups, which can stabilize intermediates and transition states, thereby enhancing the reactivity of the compound. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants and conditions used.
Comparaison Avec Des Composés Similaires
N,N-bis(benzenesulfonylmethyl)hydroxylamine can be compared with other similar compounds, such as:
N,N-bis(trifluoromethylsulfonyl)aniline: This compound also contains sulfonyl groups but differs in the nature of the substituents, leading to different reactivity and applications.
N,N-bis(4-tert-butylphenyl)hydroxylamine: This compound has bulky tert-butyl groups, which can influence its reactivity and steric properties.
The uniqueness of this compound lies in its specific combination of benzenesulfonyl groups and hydroxylamine moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
N,N-bis(benzenesulfonylmethyl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c16-15(11-21(17,18)13-7-3-1-4-8-13)12-22(19,20)14-9-5-2-6-10-14/h1-10,16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAKAQWMXJMWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CN(CS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
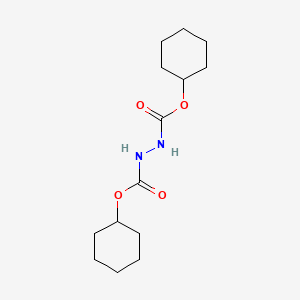
![3-Benzyl-benzo[e][1,3]oxazine-2,4-dione](/img/structure/B8043830.png)
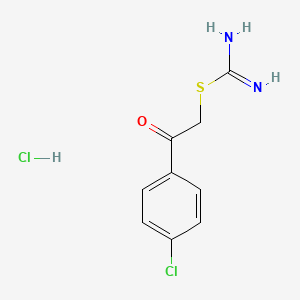
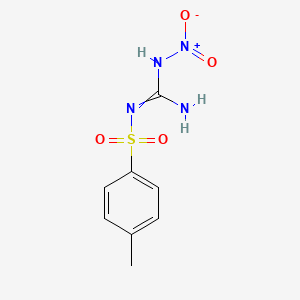
![1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide](/img/structure/B8043850.png)
![Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate](/img/structure/B8043866.png)

![Ethyl 2-[ethoxycarbonyl-(4-oxo-1,2,3-benzotriazin-3-yl)amino]acetate](/img/structure/B8043882.png)
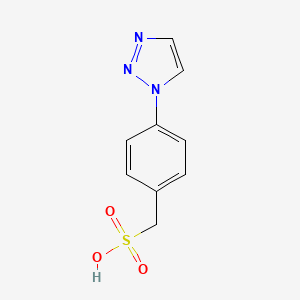
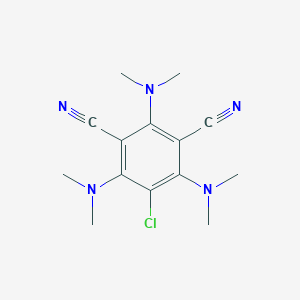
![3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043895.png)
![3-(4,6-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043897.png)
